2-Chloro-4,6-di-o-tolyl-1,3,5-triazine
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Overview
Description
2-Chloro-4,6-di-o-tolyl-1,3,5-triazine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with two o-tolyl groups and one chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-di-o-tolyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with o-toluidine. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then purified using techniques such as distillation and crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-di-o-tolyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ethanolamine, and thiourea are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted triazines with various functional groups.
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the triazine ring with altered electronic properties.
Scientific Research Applications
2-Chloro-4,6-di-o-tolyl-1,3,5-triazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-di-o-tolyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The triazine ring’s electronic properties and the presence of substituents like chlorine and o-tolyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar structure but with methoxy groups instead of o-tolyl groups.
2,4-Dichloro-6-o-tolyl-1,3,5-triazine: Contains an additional chlorine atom on the triazine ring.
2-Chloro-4,6-diphenyl-1,3,5-triazine: Substituted with phenyl groups instead of o-tolyl groups.
Uniqueness
2-Chloro-4,6-di-o-tolyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H14ClN3 |
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Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-chloro-4,6-bis(2-methylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C17H14ClN3/c1-11-7-3-5-9-13(11)15-19-16(21-17(18)20-15)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI Key |
AUHYHZJNJWMKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NC(=N2)Cl)C3=CC=CC=C3C |
Origin of Product |
United States |
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